![molecular formula C34H22BaCl4N4O8S2 B13781308 barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate CAS No. 68368-35-4](/img/structure/B13781308.png)
barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate is a complex organic compound that features a barium ion coordinated with a sulfonated azo dye
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate typically involves a multi-step process:
Diazotization: The starting material, 3,6-dichloro-4-methylbenzenesulfonic acid, is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxynaphthalene-1-amine under basic conditions to form the azo dye.
Complexation: The resulting azo dye is reacted with barium chloride to form the final barium complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration, to ensure high yield and purity. The final product is typically isolated through filtration, washing, and drying.
Análisis De Reacciones Químicas
Types of Reactions
Barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or zinc dust.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Oxidized derivatives of the azo dye.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
Barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential use as a biological stain due to its vibrant color.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mecanismo De Acción
The mechanism of action of barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to form complexes with metal ions also plays a role in its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- Barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate
- Barium(2+);3,6-dichloro-4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate
Uniqueness
Barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity or color properties.
Propiedades
Número CAS |
68368-35-4 |
|---|---|
Fórmula molecular |
C34H22BaCl4N4O8S2 |
Peso molecular |
957.8 g/mol |
Nombre IUPAC |
barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate |
InChI |
InChI=1S/2C17H12Cl2N2O4S.Ba/c2*1-9-8-12(18)17(26(23,24)25)16(14(9)19)21-20-15-11-5-3-2-4-10(11)6-7-13(15)22;/h2*2-8,22H,1H3,(H,23,24,25);/q;;+2/p-2 |
Clave InChI |
KEUUBWBHPXWNDR-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=C(C(=C1Cl)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-])Cl.CC1=CC(=C(C(=C1Cl)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-])Cl.[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



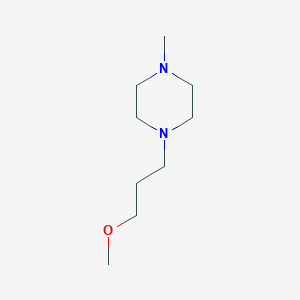
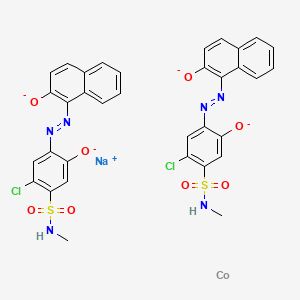
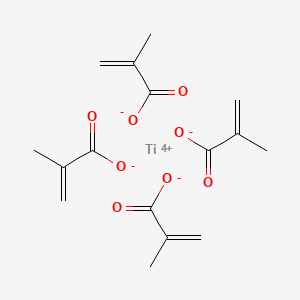
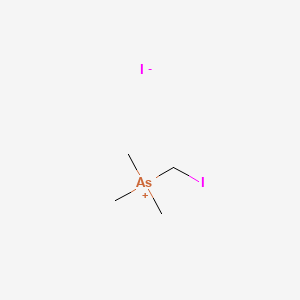
![5-bromo-3-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide;2,3-dihydroxybutanedioic acid](/img/structure/B13781258.png)
![2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid](/img/structure/B13781265.png)
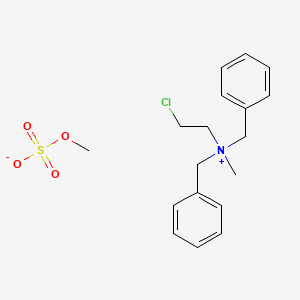
![2-chloro-N-(2-chloroethyl)-N-[methyl(prop-2-ynoxy)phosphoryl]ethanamine](/img/structure/B13781273.png)
![5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13781280.png)
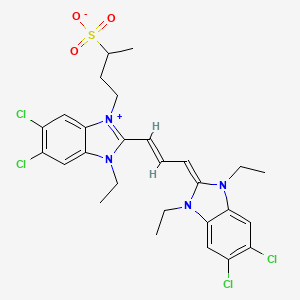
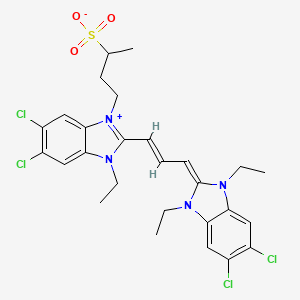
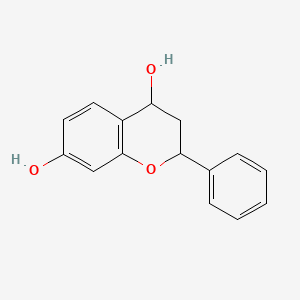
![1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781321.png)
